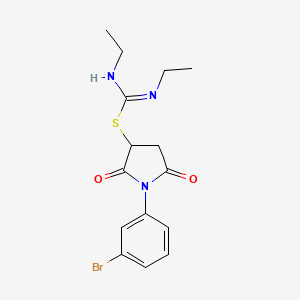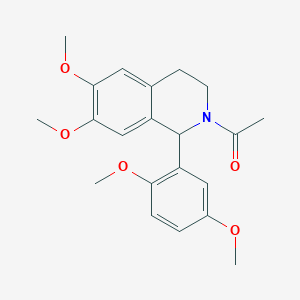![molecular formula C20H8F5N3O4 B4955503 4-nitro-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B4955503.png)
4-nitro-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-nitro-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound is commonly referred to as PFB-NO, and it is a nitric oxide donor that has been found to exhibit a wide range of biochemical and physiological effects. In
作用机制
PFB-NO releases NO in a controlled manner through a process known as photolysis. When exposed to light, PFB-NO undergoes a chemical reaction that results in the release of NO. This process allows for the precise control of NO release, making PFB-NO a valuable tool for studying the effects of NO on biological systems.
Biochemical and Physiological Effects
PFB-NO has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. PFB-NO has also been found to have anti-cancer effects by inducing apoptosis in cancer cells. In addition, PFB-NO has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
实验室实验的优点和局限性
PFB-NO has several advantages for lab experiments. Its ability to release NO in a controlled manner allows for precise control of experimental conditions. PFB-NO is also stable and can be stored for long periods of time, making it a valuable tool for long-term studies. However, PFB-NO has some limitations. Its photolysis requires exposure to light, which can limit its use in certain experimental setups. In addition, PFB-NO can be toxic at high concentrations, which requires careful handling and dosing.
未来方向
There are several future directions for research involving PFB-NO. One area of interest is the development of new PFB-NO derivatives with improved properties, such as increased stability or enhanced NO release. Another area of interest is the use of PFB-NO in the development of new therapies for diseases such as cancer and neurodegenerative disorders. Additionally, PFB-NO could be used to study the role of NO in various physiological processes, such as immune response and neurotransmission.
Conclusion
In conclusion, PFB-NO is a valuable tool for scientific research due to its ability to release NO in a controlled manner. Its wide range of biochemical and physiological effects make it a valuable tool for studying various biological processes. While PFB-NO has some limitations, its advantages make it a valuable tool for lab experiments. There are several future directions for research involving PFB-NO, and it is likely that this compound will continue to be an important tool for scientific research in the future.
合成方法
The synthesis of PFB-NO involves the reaction of 4-nitro-N-(2-chloroethyl)-benzamide with pentafluorophenyl isocyanate in the presence of triethylamine. The resulting compound is then reacted with sodium nitrite and hydrochloric acid to yield PFB-NO. This synthesis method has been found to be efficient and reproducible, and it has been used to produce PFB-NO in large quantities for research purposes.
科学研究应用
PFB-NO has been widely used in scientific research due to its ability to release nitric oxide (NO) in a controlled manner. Nitric oxide is an important signaling molecule that plays a critical role in various physiological processes, including vasodilation, neurotransmission, and immune response. PFB-NO has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.
属性
IUPAC Name |
4-nitro-N-[2-(2,3,4,5,6-pentafluorophenyl)-1,3-benzoxazol-5-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H8F5N3O4/c21-14-13(15(22)17(24)18(25)16(14)23)20-27-11-7-9(3-6-12(11)32-20)26-19(29)8-1-4-10(5-2-8)28(30)31/h1-7H,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYSUTTINFUZQBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=C(C(=C(C(=C4F)F)F)F)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H8F5N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-{2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy}-2,4-dimethylbenzene](/img/structure/B4955423.png)
![4-({1-[(dimethylamino)sulfonyl]-4-piperidinyl}oxy)-N-(2-thienylmethyl)benzamide](/img/structure/B4955427.png)
![1-(4-methoxyphenyl)-4-[4-(methylthio)benzyl]piperazine](/img/structure/B4955442.png)
![6-(4-bromophenyl)-3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B4955464.png)

![{1-[2-(1-azepanyl)-2-oxoethyl]-1H-indol-3-yl}(2-furyl)methanone](/img/structure/B4955471.png)
![methyl N-[(2,4-dichlorophenoxy)acetyl]valinate](/img/structure/B4955478.png)


![2-(4-{[1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1,4-diazepan-1-yl)-1,3-benzothiazole](/img/structure/B4955502.png)
![2-[5-(5-chloro-2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B4955513.png)

![N-[(4-chlorophenyl)acetyl]glycyl-N~1~-(4-methoxyphenyl)glycinamide](/img/structure/B4955523.png)
![2-(4-chlorophenyl)-4-{[5-(3-nitrophenyl)-2-furyl]methylene}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4955529.png)
